molecular formula C8H11NO2 B3049700 4-Acetyl-5-oxohexanenitrile CAS No. 21603-67-8

4-Acetyl-5-oxohexanenitrile

Cat. No. B3049700
CAS RN: 21603-67-8
M. Wt: 153.18 g/mol
InChI Key: IPCFNMNFKCSYJG-UHFFFAOYSA-N
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Description

4-Acetyl-5-oxohexanenitrile , also known as 5-oxohexanenitrile , is a chemical compound with the molecular formula C₆H₉NO and a molecular weight of approximately 111.14 g/mol . Its IUPAC Standard InChI is InChI=1S/C6H9NO/c1-6(8)4-2-3-5-7/h2-4H2,1H3 . The compound’s structure consists of a hexanenitrile backbone with an acetyl group (CH₃C=O) attached at the fourth carbon position.

Scientific Research Applications

1. Synthesis of Pyridines

  • Palladium-Catalyzed Cascade Reactions : 5-Oxohexanenitrile is used in Pd-catalyzed cascade reactions with arylboronic acids to synthesize 2-methylpyridines and 2,6-diarylpyridines, important intermediates for constructing pyridine derivatives. This method offers a practical approach for synthesizing valuable pyridines with broad functional groups under mild conditions (Yao et al., 2020).

2. Synthesis of Sialosides

  • O-Sialylation with N-acetyl-5-n,4-o-carbonyl-protected Thiosialoside Donors : This study discusses the use of an N-acetyl-5-N,4-O-carbonyl-protected thiosialoside donor in couplings with various acceptors. It highlights the efficiency and selectivity in synthesizing sialosides (Crich & Li, 2007).

3. Preparation of Chiral Lactones

  • Bakers' Yeast Reduction of γ and δ Ketonitriles : The study demonstrates the reduction of 4-oxopentanenitrile and 5-oxohexanenitrile using bakers yeast to produce (S) alcohols. These alcohols are important intermediates for creating chiral lactones such as (S)(−)-4-methylbutyrolactone and (S)-(−)-5-hexanolide (Gopalan et al., 1991).

4. Development of Isoxazoles

  • Selective Synthesis of 3-bulkyalkylsubstituted 5-aminoisoxazol : This research involves using ketonitriles for synthesizing isoxazole derivatives, showcasing a method for optimizing the synthesis of 5-aminoisoxazol (Rouchaud et al., 2010).

5. Polymerization Research

  • Cationic Ring-Opening Polymerization of Oxetane : This study examines the cationic ring-opening polymerization of oxetane, which involves derivatives of ketonitriles. It emphasizes the use of 1,4-dioxane as a solvent in this process to prevent transfer reactions (Bouchékif et al., 2008).

6. Synthesis of Medicinally Promising Compounds

  • Efficient Atom Economical One-pot Multicomponent Synthesis : This research describes a one-pot synthesis of ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives. These derivatives are of interest due to their medicinal properties (Boominathan et al., 2011).

properties

IUPAC Name

4-acetyl-5-oxohexanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6(10)8(7(2)11)4-3-5-9/h8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCFNMNFKCSYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCC#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329780
Record name 4-acetyl-5-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-5-oxohexanenitrile

CAS RN

21603-67-8
Record name 4-acetyl-5-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,4-Diacetylbutyronitrile was prepared by addition of acrylonitrile to the sodium salt of acetyl acetone according to the procedure of Johnson et al, J.Chem.Soc (C), 1969, 176.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KN Truong, W Stahl, U Englert - 2019 - publications.rwth-aachen.de
… , B) and 4-acetyl-5-oxohexanenitrile (HacacCNen, C). The preference of the different coordination sites for certain cations allows to design mixed-metal coordination polymers. Ideally, …
Number of citations: 3 publications.rwth-aachen.de
AO Terent'ev, VA Vil, IA Yaremenko… - New Journal of …, 2014 - pubs.rsc.org
A facile method, which does not require special equipment, was developed for the preparation of microsized cerium chloride by the thermal treatment of CeCl3·7H2O or the evaporation …
Number of citations: 12 pubs.rsc.org
王柱讚 - 2009 - airitilibrary.com
… addition)或親核取代(Nucleophilic substitution)反應在2,4-戊二酮的3號位置接上一個或兩個取代基的,而形成一系列的2,4-戊二酮衍生物(2),如:4-乙醯基-5-己腈酮(4-acetyl-5-oxohexanenitrile),…
Number of citations: 0 www.airitilibrary.com

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